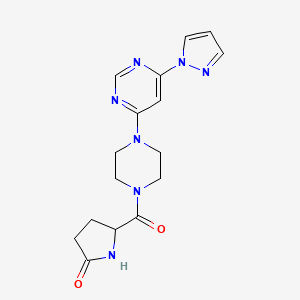

5-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 5-(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)pyrrolidin-2-one is a synthetic molecule that appears to be designed for interaction with biological targets, potentially acting on G protein-coupled receptors (GPCRs). The structure suggests that it may have affinity for dopaminergic receptors, which are a type of GPCR, due to the presence of a piperazine moiety, which is a common feature in molecules targeting these receptors .

Synthesis Analysis

While the specific synthesis of this compound is not detailed in the provided papers, the synthesis of related compounds involves multi-component reactions. For instance, a three-component condensation involving 4-piperidinones, 5-pyrazolones, and malononitrile can be used to synthesize substituted pyrazolopyrans . This method, which can be performed chemically or electrochemically, might be adaptable for the synthesis of the compound , considering the structural similarities.

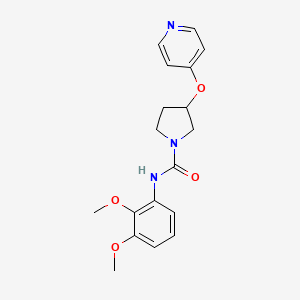

Molecular Structure Analysis

The molecular structure of the compound includes several key functional groups: a pyrazole ring, a pyrimidine ring, and a piperazine ring, all of which are connected through a pyrrolidinone moiety. The pyrazole and pyrimidine rings are heterocyclic compounds that often contribute to the binding affinity and selectivity of a molecule towards its biological target . The piperazine ring is a feature that is recognized by aminergic GPCRs, suggesting that this compound could interact with these receptors .

Chemical Reactions Analysis

The compound likely participates in typical reactions associated with its functional groups. The piperazine ring might undergo alkylation, acylation, or sulfonation, which are common reactions for such structures. The pyrazole and pyrimidine rings could be involved in nucleophilic substitution reactions or could act as ligands in coordination chemistry due to the presence of nitrogen atoms capable of donating electron density .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and overall molecular architecture. The presence of multiple nitrogen atoms suggests that it could exhibit basic properties and form salts with acids. The molecule's solubility in organic solvents or water would depend on the presence of polar or nonpolar regions within the structure. The lipophilicity of the molecule could be adjusted by modifying the substituents on the aromatic rings, which could, in turn, affect its pharmacokinetic properties .

Applications De Recherche Scientifique

Synthetic Pathways and Catalytic Applications

Hybrid catalysts have been crucial for synthesizing pyrano[2,3-d]pyrimidine scaffolds, which are structurally related to the queried compound. These scaffolds are key precursors in the medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The use of diverse catalysts like organocatalysts, metal catalysts, and nanocatalysts facilitates the development of lead molecules, highlighting the compound's relevance in catalytic applications and synthetic chemistry (Parmar, Vala, & Patel, 2023).

Biological and Medicinal Significance

Pyrazolo[1,5-a]pyrimidine scaffolds, closely related to the pyrazole and pyrimidine components of the queried compound, exhibit a broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, and anti-inflammatory activities. The structural activity relationship (SAR) studies around these scaffolds have drawn significant attention, underscoring their potential in drug development (Cherukupalli et al., 2017).

Potential Therapeutic Applications

- The diversity and flexibility of the pyrrolidine ring, another core component, have been extensively explored in drug discovery for treating various diseases due to its significant influence on the pharmacophore space and 3D structure of molecules. This component’s versatility underscores the potential of the queried compound in novel therapeutic applications (Li Petri et al., 2021).

- Piperazine derivatives, part of the compound's structure, have been extensively utilized in therapeutic applications, including CNS agents, anticancer, cardio-protective agents, and more, reflecting the broad therapeutic potential and versatility of the queried compound in drug design (Rathi et al., 2016).

Propriétés

IUPAC Name |

5-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazine-1-carbonyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N7O2/c24-15-3-2-12(20-15)16(25)22-8-6-21(7-9-22)13-10-14(18-11-17-13)23-5-1-4-19-23/h1,4-5,10-12H,2-3,6-9H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMPVYIUZBAPTQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)isoindoline-1,3-dione](/img/structure/B2531272.png)

![[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanol](/img/structure/B2531275.png)

![(1S,6R)-3-Boc-7-[(R)-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane](/img/structure/B2531280.png)

![(3aR,6aS)-2-benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B2531283.png)

![4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2531284.png)

![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2531285.png)

![2,3-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2531286.png)

![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2531290.png)

![3-((1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2531294.png)